molecular formula C20H15ClO3 B6411890 3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid CAS No. 1261969-36-1

3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6411890
CAS No.: 1261969-36-1
M. Wt: 338.8 g/mol
InChI Key: JNQYHYSVEQFBAG-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyloxyphenylboronic acid with 5-chlorobenzoic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques, such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a benzoic acid derivative, while reduction of the chlorobenzoic acid moiety results in a benzyloxyphenylbenzoic acid .

Scientific Research Applications

3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorobenzoic acid moiety may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzyloxyphenyl)-5-chlorobenzoic acid is unique due to the combination of its benzyloxy and chlorobenzoic acid groupsIts structural features also provide a balance between hydrophobic and hydrophilic properties, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

3-chloro-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYHYSVEQFBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692266
Record name 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-36-1
Record name 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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